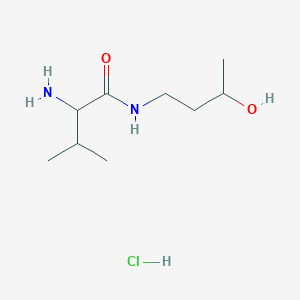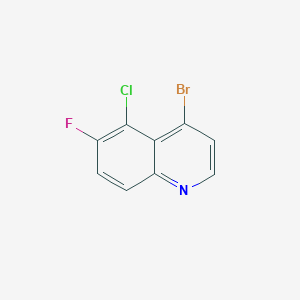
4-Bromo-5-chloro-6-fluoroquinoline
描述
4-Bromo-5-chloro-6-fluoroquinoline is a heterocyclic aromatic compound with the molecular formula C9H4BrClFN. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of bromine, chlorine, and fluorine atoms in the quinoline ring imparts unique chemical properties to this compound, making it a subject of interest in various scientific research fields.
作用机制
Target of Action
The primary targets of 4-Bromo-5-chloro-6-fluoroquinoline, a member of the fluoroquinolones family, are the bacterial enzymes DNA gyrase and DNA topoisomerase IV . These enzymes play crucial roles in bacterial DNA replication, making them ideal targets for antibacterial agents .
Mode of Action
This compound interacts with its targets by stabilizing a covalent enzyme-DNA complex in which the DNA is cleaved in both strands . This interaction inhibits the supercoiling activity of DNA gyrase and DNA topoisomerase IV, thereby preventing DNA replication and transcription .
Biochemical Pathways
The action of this compound on DNA gyrase and DNA topoisomerase IV disrupts the normal biochemical pathways of DNA replication and transcription . This disruption leads to the cessation of bacterial growth and eventually results in bacterial cell death .
Pharmacokinetics
Fluoroquinolones as a class are known for their good oral bioavailability and broad tissue distribution . They are metabolized in the liver and excreted primarily through the kidneys . The absorption, distribution, metabolism, and excretion (ADME) properties of this compound would need to be studied further to provide a comprehensive understanding of its pharmacokinetics.
Result of Action
The result of the action of this compound is the inhibition of bacterial growth and the induction of bacterial cell death . By disrupting the normal function of key bacterial enzymes, this compound prevents the replication and transcription of bacterial DNA, leading to the cessation of bacterial growth and eventual cell death .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution . Additionally, the presence of other compounds, such as metal ions or other drugs, could potentially interact with this compound, affecting its action and efficacy
生化分析
Biochemical Properties
4-Bromo-5-chloro-6-fluoroquinoline plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cell signaling pathways. The compound binds to the active sites of these enzymes, inhibiting their activity and thereby affecting cellular processes. Additionally, this compound has been shown to interact with proteins involved in cell cycle regulation, further highlighting its importance in biochemical research .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to alter the expression of genes involved in apoptosis and cell proliferation. Moreover, this compound affects cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, leading to enzyme inhibition or activation. This binding can result in conformational changes in the enzyme structure, affecting its activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with alterations in cellular processes, including changes in cell cycle progression and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can effectively modulate biochemical pathways. At high doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s impact on cellular function becomes pronounced beyond a certain dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound undergoes biotransformation through phase I and phase II metabolic reactions, leading to the formation of metabolites. These metabolites can further interact with metabolic enzymes, affecting metabolic flux and metabolite levels. The involvement of this compound in these pathways highlights its significance in biochemical research .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes through active and passive transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. This distribution pattern is crucial for understanding the compound’s cellular effects and therapeutic potential .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound is directed to particular cellular compartments or organelles through targeting signals and post-translational modifications. For instance, this compound may localize to the nucleus, where it can interact with nuclear proteins and influence gene expression. Understanding its subcellular localization is essential for elucidating the compound’s mechanism of action .
准备方法
The synthesis of 4-Bromo-5-chloro-6-fluoroquinoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of substituted anilines with appropriate reagents. For instance, the reaction of 4-fluoroaniline with 4,5-dichloro-5H-1,2,3-dithiazolium chloride can yield the desired quinoline derivative . Industrial production methods often employ similar strategies but are optimized for higher yields and cost-effectiveness. Techniques such as microwave-assisted synthesis and solvent-free conditions are also explored to enhance the efficiency and sustainability of the process .
化学反应分析
4-Bromo-5-chloro-6-fluoroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) in the quinoline ring can be substituted by nucleophiles under appropriate conditions. Common reagents include sodium methoxide and potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives. For example, oxidation with potassium permanganate can yield quinoline N-oxides.
Cross-Coupling Reactions: The presence of halogen atoms makes it suitable for cross-coupling reactions such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acids to form biaryl compounds.
科学研究应用
4-Bromo-5-chloro-6-fluoroquinoline has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antibacterial, antiviral, and anticancer properties.
Medicine: It is explored as a lead compound in drug discovery programs targeting various diseases.
相似化合物的比较
4-Bromo-5-chloro-6-fluoroquinoline can be compared with other halogenated quinolines, such as:
- 4-Bromo-3-chloro-6-fluoroquinoline
- 4-Bromo-3-chloro-8-fluoroquinoline
- 4-Bromo-3-chloro-5,7-difluoroquinoline These compounds share similar structural features but differ in the position and number of halogen atoms. The unique combination of bromine, chlorine, and fluorine in this compound imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
属性
IUPAC Name |
4-bromo-5-chloro-6-fluoroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClFN/c10-5-3-4-13-7-2-1-6(12)9(11)8(5)7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMQBQWVJJPCATE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C(=C1F)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


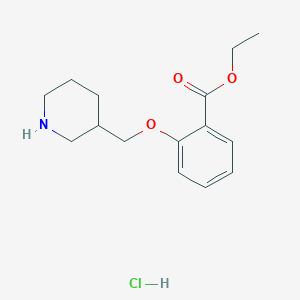
![4-[2-(4-Benzylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1440792.png)
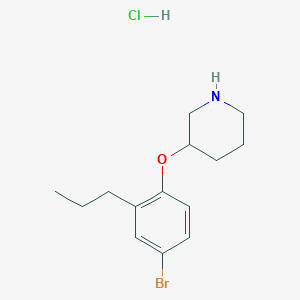
![4-[(2-Chloro-4-isopropylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1440795.png)


![3-[(2,4-Difluorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1440798.png)
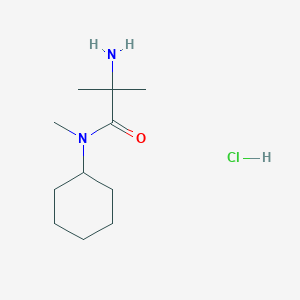
![3-[2-(3-Ethoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1440801.png)
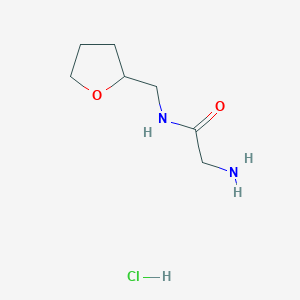
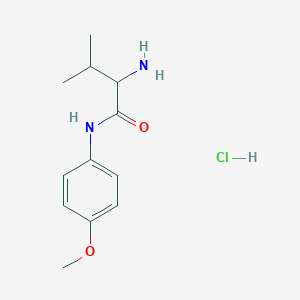
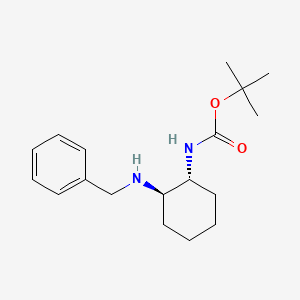
![3-[4-(tert-Butyl)-2-methylphenoxy]pyrrolidine hydrochloride](/img/structure/B1440811.png)
